molecular formula C16H23NO3S B3014271 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide CAS No. 898424-81-2

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide

Cat. No.: B3014271
CAS No.: 898424-81-2
M. Wt: 309.42
InChI Key: NCKWLFJNEJWQQO-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl core with two distinct N-substituents: a butyl group and a 1,1-dioxothiolan-3-yl moiety. The 1,1-dioxothiolan group introduces a sulfone functional group, which is electron-withdrawing and may influence the compound’s reactivity, solubility, and coordination properties.

Characterization of such compounds typically employs spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as demonstrated in analogous benzamide derivatives . The use of crystallography software like SHELX and WinGX ensures precise structural determination, which is critical for confirming regiochemistry and stereoelectronic effects.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKWLFJNEJWQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of 3-methylbenzoic acid with butylamine to form N-butyl-3-methylbenzamide.

    Introduction of the Thiolane Ring: The next step involves the reaction of the benzamide with a thiolane derivative, such as 3-chlorothiolane, under basic conditions to form the thiolane-substituted benzamide.

    Oxidation to Sulfone: The final step involves the oxidation of the thiolane ring to a sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

    Reduction: The sulfone group can be reduced back to a thiolane or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of thiolane or thiol derivatives.

    Substitution: Formation of halogenated, nitrated, or other substituted benzamides.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfone group can participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Substituents Key Functional Groups Potential Applications
N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methylbenzamide Butyl, 1,1-dioxothiolan-3-yl, 3-methylbenzamide Sulfone, amide Catalytic directing group, drug discovery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl, 3-methylbenzamide Hydroxyl, amide Metal-catalyzed C–H functionalization
2-cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-...]prop-2-enamide Cyano, pyrazolo-pyridin, methoxyphenyl, 1,1-dioxothiolan-3-yl Sulfone, cyano, enamide Organic synthesis building block
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide Trifluoromethyl, pyridyl, tert-butylphenyl Trifluoromethyl, heteroaromatic Pharmaceutical intermediate
Key Observations:
  • Electron-Withdrawing Effects : The 1,1-dioxothiolan group in the target compound and ’s analog introduces strong electron-withdrawing sulfone moieties, which may enhance electrophilicity at the amide carbonyl compared to the hydroxyl group in ’s compound. This could improve reactivity in cross-coupling or C–H activation reactions.
  • Steric Considerations : The bulky 1,1-dioxothiolan-3-yl and butyl groups in the target compound may impose greater steric hindrance than the smaller N-(2-hydroxy-1,1-dimethylethyl) group in ’s derivative. This could limit substrate accessibility in catalytic applications but improve selectivity.

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and contains a thiolane ring, which contributes to its unique interactions with biological targets. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H25N2O4S2
  • Molecular Weight : 375.52 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of a thiolane derivative with a sulfonamide precursor. Common methods include:

  • Reagents : Thiolane derivatives, sulfonamide precursors
  • Conditions : Solvents such as dichloromethane or acetonitrile; catalysts like triethylamine or pyridine.

The reaction yields the target compound along with potential by-products that can be separated through standard purification techniques.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown effective activity against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625–1250 µg/mL
Pseudomonas aeruginosaModerate500–1000 µg/mL
Escherichia coliNo significant activity-

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

Preliminary studies have indicated potential anticancer properties for compounds in this class. The mechanism is thought to involve the inhibition of specific enzymes that are vital for cancer cell proliferation. For example, the sulfonamide group may mimic natural substrates, leading to competitive inhibition.

Case Studies

A notable case study involved the evaluation of a series of thiolane-derived compounds, including this compound. The study assessed:

  • In vitro cytotoxicity against various cancer cell lines.
  • Mechanistic studies revealing that these compounds induce apoptosis in cancer cells.

Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects.

The proposed mechanism of action includes:

  • Enzyme Inhibition : The sulfonamide moiety competes with natural substrates for binding sites on enzymes.
  • Protein Interaction : The thiolane ring may interact with thiol-containing proteins, altering their function and contributing to biological activity.

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